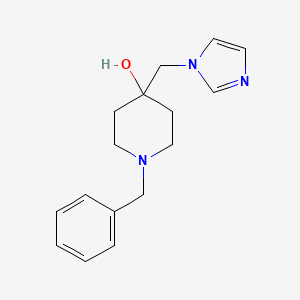

1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol

Vue d'ensemble

Description

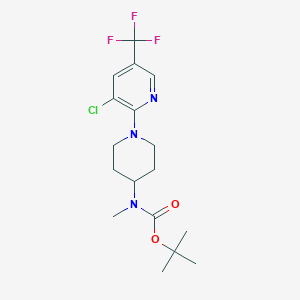

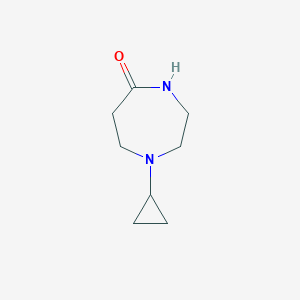

“1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol” is a compound with the molecular formula C16H21N3O and a molecular weight of 271.36 g/mol. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole, the core structure in this compound, was first synthesized by glyoxal and ammonia . A related compound, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid, was synthesized by Hadizadeh et al. and evaluated for antihypertensive potential in rats .Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, a piperidine ring, and a benzyl group. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms .Chemical Reactions Analysis

Imidazole, a key component of this compound, is known for its broad range of chemical and biological properties . It is amphoteric in nature, showing both acidic and basic properties, and it can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 271.36 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved documents.Applications De Recherche Scientifique

Organic Synthesis

1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol: is a valuable compound in organic synthesis due to its imidazole ring. Imidazoles are crucial in constructing functional molecules used in various applications, including pharmaceuticals and agrochemicals . The compound can serve as a precursor or intermediate in synthesizing complex molecules.

Medicinal Chemistry

In medicinal chemistry, this compound’s structural motif is often found in molecules with significant biological activity. Its imidazole ring mimics the histidine residue in enzymes and proteins, which can be exploited to design enzyme inhibitors or receptor modulators .

Catalysis

Imidazole derivatives are known to act as catalysts in chemical reactions. This compound could be investigated for its potential catalytic properties, especially in reactions requiring a basic environment due to the imidazole’s lone pair of electrons .

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications, given the wide range of activities exhibited by imidazole derivatives . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

Mécanisme D'action

Target of Action

The primary target of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor, acting as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction, a common feature of most CCR5 antagonists .

Biochemical Pathways

Given its antagonistic action on the ccr5 receptor, it can be inferred that it disrupts the normal signaling pathways of this receptor, thereby preventing hiv-1 entry into cells .

Pharmacokinetics

The compound’s solubility in organic solvents suggests it may have good bioavailability.

Result of Action

The primary result of the compound’s action is the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, it inhibits the ability of HIV-1 to infect cells, thereby potentially slowing the progression of the disease .

Action Environment

The action of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol is likely influenced by various environmental factors. For instance, its solubility in organic solvents suggests that it may be more effective in lipid-rich environments.

Propriétés

IUPAC Name |

1-benzyl-4-(imidazol-1-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c20-16(13-19-11-8-17-14-19)6-9-18(10-7-16)12-15-4-2-1-3-5-15/h1-5,8,11,14,20H,6-7,9-10,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVQIDJBSBWXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN2C=CN=C2)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B1376039.png)

![tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1376045.png)

![1-(4-Acetylphenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1376047.png)

![tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate](/img/structure/B1376056.png)

![Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376061.png)